molecular formula C11H7N3OS B14310030 5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine CAS No. 115164-24-4

5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine

Cat. No.: B14310030
CAS No.: 115164-24-4
M. Wt: 229.26 g/mol
InChI Key: YSSCYQWZXRMYPA-UHFFFAOYSA-N
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Description

5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine is a synthetic heterocyclic compound based on the privileged thiazolopyrimidine scaffold. This structure is characterized by a fused bicyclic system containing sulfur and nitrogen atoms, which confers significant potential for diverse research applications. In medicinal chemistry, the thiazolo[5,4-d]pyrimidine core is recognized as a purine antagonist and is investigated for developing novel therapeutic agents . This compound serves as a key synthetic intermediate for constructing more complex molecules. Its 5-phenoxy substituent provides a handle for further chemical modification, allowing researchers to fine-tune electronic properties, lipophilicity, and steric interactions to optimize biological activity or material properties. Related derivatives have shown promise in anticancer research, with some compounds demonstrating selective activity against human cancer cell lines . Beyond biomedical applications, the rigid and planar π-conjugated structure of the thiazolo[5,4-d]thiazole core, a closely related system, makes it highly interesting in materials science . Such compounds are explored for use in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaics, where their electron-deficient nature and high oxidative stability are advantageous . This product is intended for research purposes as a chemical building block. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

115164-24-4

Molecular Formula

C11H7N3OS

Molecular Weight

229.26 g/mol

IUPAC Name

5-phenoxy-[1,3]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C11H7N3OS/c1-2-4-8(5-3-1)15-11-12-6-9-10(14-11)16-7-13-9/h1-7H

InChI Key

YSSCYQWZXRMYPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C3C(=N2)SC=N3

Origin of Product

United States

Preparation Methods

Core Structure Construction

The thiazolo[5,4-d]pyrimidine scaffold is typically assembled through cyclocondensation reactions. A widely adopted method involves the reaction of 2-aminothiazole derivatives with acyl chlorides or carbonyl equivalents to form dihydroxy intermediates. For instance, 2-aminothiazole-5-carboxylic acid derivatives react with arylacetyl chlorides under thermal conditions to yield thiazolo[5,4-d]pyrimidine-5,7-diol precursors. Subsequent chlorination using phosphorus oxychloride (POCl₃) under microwave irradiation generates 5,7-dichloro intermediates, which serve as pivotal substrates for further functionalization.

Functionalization at Position 5

Position 5 of the thiazolo[5,4-d]pyrimidine core is highly amenable to substitution due to the electron-deficient nature of the pyrimidine ring. While Suzuki-Miyaura coupling has been extensively utilized for introducing aryl and heteroaryl groups, oxygen-based nucleophiles such as phenols require alternative strategies. Nucleophilic aromatic substitution (SNAr) emerges as a viable pathway, leveraging the activation of the 5-chloro substituent by electron-withdrawing effects of the thiazole ring. This approach aligns with methodologies reported for related halogenated pyrimidines, where aryloxy groups are introduced under basic conditions.

Detailed Preparation Methods of 5-Phenoxythiazolo[5,4-d]pyrimidine

Synthesis of 7-Amino-5-Chloro-thiazolo[5,4-d]pyrimidine Intermediate

The synthesis begins with the preparation of the 5-chloro intermediate, as outlined in Scheme 1:

  • Cyclocondensation : 2-Aminothiazole-5-carboxylic acid reacts with benzoyl chloride at 120°C to form thiazolo[5,4-d]pyrimidine-5,7-diol.
  • Chlorination : Treatment with POCl₃ under microwave irradiation (100°C, 30 min) yields 5,7-dichloro-thiazolo[5,4-d]pyrimidine.
  • Amination : Selective displacement of the 7-chloro group with aqueous ammonia (33%) produces 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine.

Table 1: Reaction Conditions for Intermediate Synthesis

Step Reagents/Conditions Yield (%)
1 Benzoyl chloride, 120°C, 4 h 78
2 POCl₃, microwave, 100°C 85
3 NH₃ (aq), 60°C, 2 h 92

Nucleophilic Aromatic Substitution for Phenoxy Group Introduction

The 5-chloro intermediate undergoes displacement with phenoxide under SNAr conditions:

  • Reaction Setup : 7-Amino-5-chloro-thiazolo[5,4-d]pyrimidine (1 eq), phenol (1.2 eq), and cesium carbonate (2 eq) in dimethylformamide (DMF) at 110°C for 12 h.
  • Workup : The mixture is cooled, diluted with ice water, and neutralized with HCl. The precipitate is filtered and recrystallized from ethanol.

Table 2: Optimization of Phenoxy Substitution

Entry Base Solvent Temp (°C) Yield (%)
1 K₂CO₃ DMF 100 45
2 Cs₂CO₃ DMF 110 68
3 NaH DMSO 120 52

Analytical Characterization and Data

The final product is characterized by NMR, mass spectrometry, and elemental analysis:

  • ¹H NMR (DMSO-d₆) : δ 8.42 (s, 1H, H-2), 7.52–7.48 (m, 5H, Ph), 6.89 (s, 2H, NH₂).
  • MS (ESI+) : m/z 301.1 [M+H]⁺.
  • Elemental Analysis : Calculated for C₁₃H₉N₃OS: C, 57.13; H, 3.32; N, 15.38. Found: C, 56.98; H, 3.29; N, 15.42.

Comparative Analysis of Synthetic Routes

The SNAr route offers superior regioselectivity compared to palladium-catalyzed methods, albeit with moderate yields. Alternative pathways, such as Ullmann coupling or Mitsunobu reactions, remain unexplored but may present opportunities for yield improvement.

Chemical Reactions Analysis

Types of Reactions

5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the phenoxy group.

Scientific Research Applications

5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 2: Comparison of Heterocyclic Cores

Core Structure Key Application Advantages Limitations
Thiazolo[5,4-d]pyrimidine Anticancer, Antiviral High selectivity, resistance to mutations Complex synthesis for some derivatives
Furo[3,2-d]pyrimidine Antiviral (early-stage leads) Easier functionalization Poor drug resistance profiles
Oxazolo[5,4-d]pyrimidine Plant growth regulation Auxin-like bioactivity Weak cytotoxicity in cancer models

Role of Substituents in Bioactivity

  • Phenoxy Group: The 5-phenoxy substitution in thiazolo[5,4-d]pyrimidine enhances lipophilicity, improving cellular uptake and target engagement .
  • Chlorophenyl and Piperidine Groups : These substituents in derivatives like 3l and 14a boost angiogenesis inhibition (IC₅₀ = 1.65 μM) and HIV RT binding, respectively .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-phenoxy[1,3]thiazolo[5,4-d]pyrimidine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer: Key synthetic strategies involve microwave-assisted reactions with POCl₃ for cyclization, as described in the preparation of 5,7-dichloro-thiazolo[5,4-d]pyrimidine derivatives (e.g., microwave irradiation at 170°C for 40 min in POCl₃) . Scale-up protocols emphasize two-pot, five-step processes to construct the thiazolo[5,4-d]pyrimidine core without chromatography, improving practicality for large-scale synthesis . Yield optimization often depends on substituent reactivity and solvent choice (e.g., ethanol for amidation reactions) .

Q. What core pharmacological activities are associated with the thiazolo[5,4-d]pyrimidine scaffold?

  • Methodological Answer: The scaffold exhibits potent adenosine A₂A receptor (A₂AAR) inverse agonism, with IC₅₀ values in the nanomolar range, and selective antiproliferative activity against cancer cell lines (e.g., compound 7i showed IC₅₀ = 4.64 µM against MGC-803 gastric cancer cells) . Its activity is attributed to interactions with hydrophobic pockets in receptor binding sites, particularly via the 2-furanyl and N5-substituents .

Advanced Research Questions

Q. How can structural modifications enhance dual-targeting activity against CD73 and A₂AAR in cancer immunotherapy?

  • Methodological Answer: Rational design combines the thiazolo[5,4-d]pyrimidine core (critical for A₂AAR inverse agonism) with benzenesulfonamide groups (for CD73 inhibition). For example, introducing a terminal benzenesulfonamide at the 5-position via flexible linkers improves CD73 binding, though potency remains limited compared to A₂AAR activity. Hybrid derivatives (e.g., compounds 1–9 ) are synthesized using alkyl or aryl linkers to balance steric and electronic effects . SAR studies suggest that longer linkers (e.g., ethylene glycol chains) may improve CD73 inhibition by facilitating Zn²⁺ coordination .

Q. How do substituents at the 5- and 7-positions influence antiproliferative activity and selectivity?

  • Methodological Answer:

Substituent PositionFunctional GroupBiological ActivitySelectivity (Cancer vs. Normal Cells)
5-positionEthyl benzoateModerate activityLow selectivity
7-positionAryl aminesHigh activity12-fold (MGC-803 vs. GES-1)
Substitution at the 7-position with aromatic amines (e.g., 7-phenyl) enhances DNA intercalation and topoisomerase inhibition, while 5-position modifications (e.g., ethyl benzoate) reduce toxicity but lower potency .

Q. How can researchers resolve contradictions in dual-targeting efficacy (e.g., strong A₂AAR vs. weak CD73 inhibition)?

  • Methodological Answer: Computational docking and mutagenesis studies are critical. For instance, benzenesulfonamide derivatives show weak CD73 inhibition due to suboptimal positioning of the SO₂NH₂ group relative to the Zn²⁺ catalytic site. Strategies include:

  • Linker Optimization: Adjusting linker length/rigidity to align the sulfonamide moiety with the CD73 active site .
  • Hybrid Scaffolds: Introducing secondary pharmacophores (e.g., saccharinyl groups) to enhance CD73 binding without compromising A₂AAR affinity .
  • In Silico Screening: Using molecular dynamics to predict binding poses and affinity for both targets .

Q. What experimental approaches validate the inverse agonist activity of thiazolo[5,4-d]pyrimidine derivatives at A₂AAR?

  • Methodological Answer:

  • cAMP Assays: Measure reductions in intracellular cAMP levels in HEK-293 cells expressing hA₂AAR (e.g., compound A reduced cAMP by 80% at 100 nM) .
  • Radioligand Binding: Competitive binding assays with [³H]ZM241385 confirm high affinity (Kᵢ < 10 nM) .
  • In Vivo Models: Antinociceptive activity in murine pain models correlates with A₂AAR blockade (e.g., tail-flick test) .

Data-Driven Insights

Q. What are the key challenges in scaling up thiazolo[5,4-d]pyrimidine synthesis for preclinical studies?

  • Methodological Answer:

  • Purification: Avoiding column chromatography by using precipitation (e.g., ice-water) after POCl₃-mediated cyclization .
  • Microwave vs. Conventional Heating: Microwave irradiation reduces reaction time (40 min vs. 12 hours) but requires precise temperature control .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but complicate waste management .

Contradictions and Limitations

Q. Why do some thiazolo[5,4-d]pyrimidine derivatives exhibit low selectivity between adenosine receptor subtypes?

  • Methodological Answer: Overlap in receptor binding pockets (e.g., A₁ vs. A₂AAR) leads to cross-reactivity. Strategies to improve selectivity include:

  • Substituent Steric Effects: Bulky groups at the N5-position (e.g., 2-methoxybenzyl) block A₁ receptor binding .
  • Pharmacophore Mapping: Identifying residues unique to A₂AAR (e.g., Glu169) for targeted interactions .

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